6-Ethylpyrimidine-4-carboxylic acid
Overview
Description
6-Ethylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Ethylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce various reduced pyrimidine compounds .
Scientific Research Applications
6-Ethylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acids and their analogs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine-4-carboxylic acid
- 6-Methylpyrimidine-4-carboxylic acid
- 2-Ethylpyrimidine-4-carboxylic acid
Uniqueness
6-Ethylpyrimidine-4-carboxylic acid is unique due to its specific ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-ethylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-4-8-5/h3-4H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADLSCYNBUGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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